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molecular formula C10H20N2O2 B8450991 Piperidin-4-yl-carbamic acid butyl ester CAS No. 141498-58-0

Piperidin-4-yl-carbamic acid butyl ester

Cat. No. B8450991
M. Wt: 200.28 g/mol
InChI Key: JDWFIHOKPNSLHO-UHFFFAOYSA-N
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Patent
US08426420B2

Procedure details

To a solution of 1.8 g 4-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester in 60 ml EtOH were added 200 mg Pd/C (10%) and the suspension stirred under an atmosphere of hydrogen (1 bar) for 2 h. The reaction mixture was filtrated over a plug of Celite and washed with EtOH to give the product as colorless oil after evaporation of the solvent.
Name
4-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][C:18]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:19])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CCO.[Pd]>[CH2:21]([O:20][C:18](=[O:19])[NH:17][CH:14]1[CH2:15][CH2:16][NH:11][CH2:12][CH2:13]1)[CH2:22][CH2:23][CH3:24]

Inputs

Step One
Name
4-butoxycarbonylamino-piperidine-1-carboxylic acid benzyl ester
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)NC(=O)OCCCC
Name
Quantity
60 mL
Type
solvent
Smiles
CCO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred under an atmosphere of hydrogen (1 bar) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated over a plug of Celite
WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)OC(NC1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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